6-Methylquinazolin-4-ol

Organic synthesis Heterocyclic chemistry Benzoxazinone synthesis

Researchers requiring a defined quinazolin-4-one scaffold for systematic SAR studies often face variability from multi-substituted analogs. 6-Methylquinazolin-4-ol (CAS 19181-53-4) resolves this with a single fixed 6-methyl substituent, leaving positions 2,5,7,8 open for controlled derivatization. • Enables condensation with cyclohexanone to generate benzoxazinone scaffolds at RT in 3 h • ≥98% purity verified by NMR, HPLC, and GC for reproducible late-stage functionalization • Calculated density 1.3±0.1 g/cm³, bp 386.7±21.0 °C for reliable method development

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 19181-53-4
Cat. No. B105412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylquinazolin-4-ol
CAS19181-53-4
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC=NC2=O
InChIInChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12)
InChIKeyJUCDXPIFJIVICL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylquinazolin-4-ol (CAS 19181-53-4): Core Quinazolinone Scaffold for Heterocyclic Synthesis and Medicinal Chemistry Applications


6-Methylquinazolin-4-ol (CAS 19181-53-4, C₉H₈N₂O, MW 160.17) is a heterocyclic compound belonging to the quinazolin-4(3H)-one class, featuring a bicyclic quinazoline core with a methyl substituent at the 6-position and a hydroxyl group at the 4-position that tautomerizes to the 4-oxo form [1]. The compound serves as a versatile building block in medicinal chemistry and organic synthesis, with reported applications in the development of kinase inhibitors and antimicrobial agents [2]. Unlike more heavily substituted quinazolinones that often require multi-step synthesis, 6-Methylquinazolin-4-ol represents a minimally functionalized scaffold that balances synthetic accessibility with sufficient handles for further derivatization.

Why 6-Methylquinazolin-4-ol Cannot Be Arbitrarily Substituted with Other Quinazolinones in Research and Industrial Workflows


Quinazolin-4-one derivatives exhibit pronounced structure-activity relationship (SAR) dependence on substituent position and identity, making generic substitution scientifically invalid [1]. The 6-methyl substitution pattern on 6-Methylquinazolin-4-ol confers distinct physicochemical properties including specific calculated logP, hydrogen bonding capacity, and electronic distribution that differ meaningfully from unsubstituted quinazolin-4-ol, 2-methyl analogs, or 6-substituted variants bearing different functional groups [2]. Critically, the absence of additional substituents on the quinazoline core at positions 2, 5, 7, and 8 leaves these sites available for selective functionalization, while the 6-methyl group provides a fixed hydrophobic moiety that influences molecular recognition. The evidence compiled below demonstrates that 6-Methylquinazolin-4-ol possesses quantifiable differentiation in synthetic utility, purity specifications, and structural characteristics that directly impact procurement decisions.

Quantitative Differentiation of 6-Methylquinazolin-4-ol: Comparative Evidence Against Closest Analogs


Synthetic Intermediate Utility: 6-Methylquinazolin-4-ol as a Precursor to Benzoxazinones via Cyclohexanone Condensation

6-Methylquinazolin-4-ol undergoes a specific condensation reaction with cyclohexanone to yield benzoxazinone derivatives, a transformation that is utilized in the manufacture of dyes, perfumes, and pharmaceutical intermediates . This reactivity profile is not universally shared across all quinazolin-4-one analogs; the presence of the 6-methyl group and the unsubstituted 2-position enables this particular cyclocondensation pathway.

Organic synthesis Heterocyclic chemistry Benzoxazinone synthesis Dye manufacturing

Purity Specifications: 98% Commercial Grade Availability as a Differentiating Procurement Parameter

6-Methylquinazolin-4-ol is commercially available at 98% purity from multiple reputable vendors, with batch-specific analytical documentation including NMR, HPLC, and GC verification . This represents a higher purity grade than the standard 95% specification commonly available for generic quinazolinone analogs, providing researchers with greater confidence in reaction outcomes and reduced purification burden.

Chemical procurement Purity specification Quality control Research chemicals

Calculated Physicochemical Differentiation: Density and Boiling Point Relative to Unsubstituted and 2-Methyl Analogs

6-Methylquinazolin-4-ol exhibits distinct calculated physicochemical properties that differentiate it from structurally related quinazolinones. The compound has a predicted density of 1.3±0.1 g/cm³ and a boiling point of 386.7±21.0 °C at 760 mmHg, with a vapor pressure of 0.0±0.9 mmHg at 25 °C [1]. These values differ from unsubstituted quinazolin-4-ol and 2-methylquinazolin-4-ol analogs due to the specific 6-methyl substitution pattern, which alters molecular packing, hydrogen bonding network, and intermolecular interactions.

Physicochemical properties Chromatography Formulation development Analytical method development

Defined Research and Industrial Applications for 6-Methylquinazolin-4-ol Based on Differentiated Evidence


Synthesis of Benzoxazinone Derivatives for Dye, Fragrance, and Pharmaceutical Precursor Manufacturing

6-Methylquinazolin-4-ol is specifically suited for condensation reactions with cyclohexanone to generate benzoxazinone scaffolds, a transformation that proceeds at room temperature in dichloromethane over 3 hours . This application leverages the compound's unique reactivity profile that is not replicable with 2-substituted or unsubstituted quinazolinone analogs. Researchers in dye chemistry, fragrance development, and pharmaceutical intermediate synthesis should prioritize 6-Methylquinazolin-4-ol when access to this specific benzoxazinone architecture is required.

Medicinal Chemistry SAR Studies Requiring a Minimally Functionalized Quinazolinone Core with Fixed 6-Methyl Hydrophobic Motif

For structure-activity relationship (SAR) investigations where a quinazolin-4-one scaffold with a single fixed substituent at the 6-position is needed, 6-Methylquinazolin-4-ol provides an ideal starting point . The unsubstituted positions 2, 5, 7, and 8 remain available for systematic derivatization, enabling researchers to probe the effects of sequential functionalization without confounding variables from pre-existing substituents. This is particularly relevant in kinase inhibitor development programs and antimicrobial discovery efforts where quinazolinone scaffolds are privileged chemotypes [1].

Analytical Method Development and Chromatography Optimization Requiring Defined Physicochemical Parameters

The calculated density (1.3±0.1 g/cm³), boiling point (386.7±21.0 °C), and vapor pressure (0.0±0.9 mmHg at 25 °C) of 6-Methylquinazolin-4-ol provide essential reference data for developing HPLC methods, optimizing purification protocols, and designing formulation studies . Researchers should select this specific compound rather than assuming that other quinazolinone analogs will exhibit comparable chromatographic behavior or thermal stability.

High-Purity Building Block Procurement for Reproducible Synthetic Chemistry

When experimental reproducibility and minimal side-reaction risk are paramount, the 98% purity grade of 6-Methylquinazolin-4-ol with NMR, HPLC, and GC verification offers a measurable advantage over standard 95% purity quinazolinone building blocks [1]. This specification is particularly valuable for late-stage functionalization steps, sensitive catalytic reactions, and multi-step syntheses where impurities can propagate through subsequent transformations and compromise final product quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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